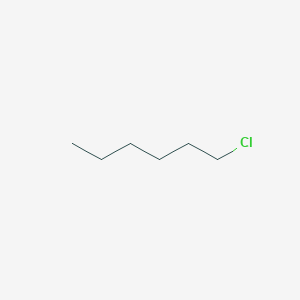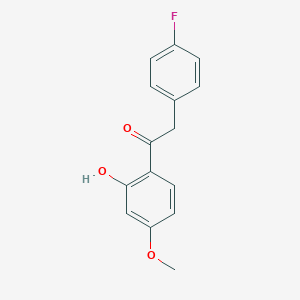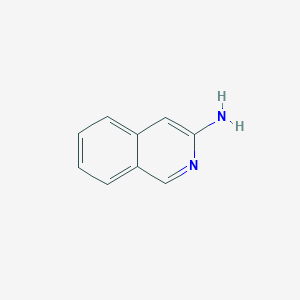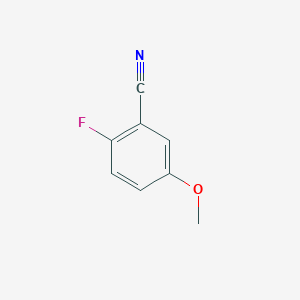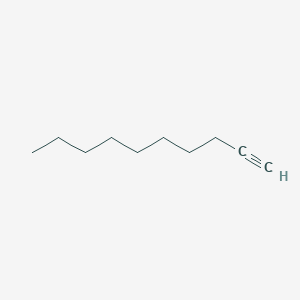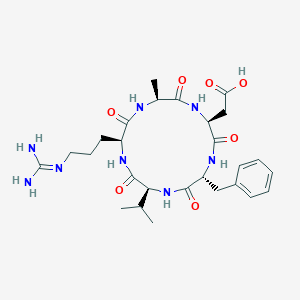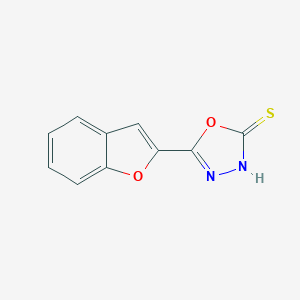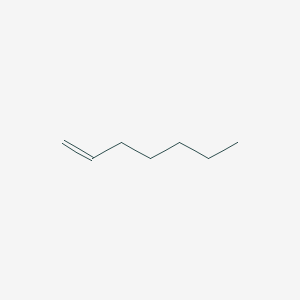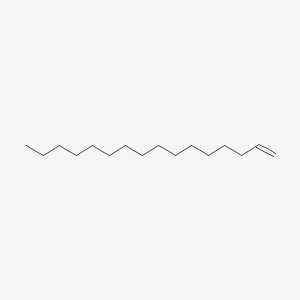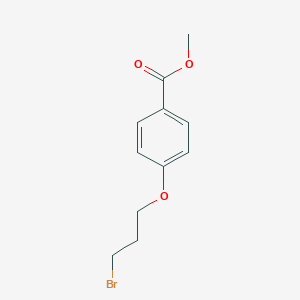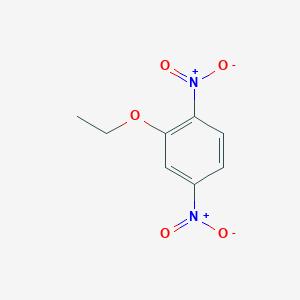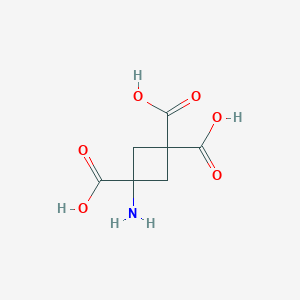
3-Aminocyclobutane-1,1,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.
作用機序
The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
生化学的および生理学的効果
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have several biochemical and physiological effects. Inhibition of aconitase by 3-Aminocyclobutane-1,1,3-tricarboxylic acid leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
実験室実験の利点と制限
3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a relatively new compound, and its biological effects are not fully understood. Another limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid can be difficult and expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for 3-Aminocyclobutane-1,1,3-tricarboxylic acid could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of 3-Aminocyclobutane-1,1,3-tricarboxylic acid and its potential applications in scientific research.
合成法
3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form 3-Aminocyclobutane-1,1,3-tricarboxylic acid. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
特性
CAS番号 |
129287-89-4 |
|---|---|
製品名 |
3-Aminocyclobutane-1,1,3-tricarboxylic acid |
分子式 |
C7H9NO6 |
分子量 |
203.15 g/mol |
IUPAC名 |
3-aminocyclobutane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14) |
InChIキー |
WINNSZGETYTYAM-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
正規SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
同義語 |
1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



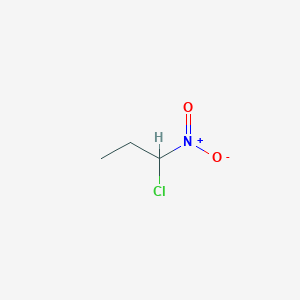
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)
